molecular formula C14H21NO B291492 N-(2-isopropylphenyl)-3-methylbutanamide

N-(2-isopropylphenyl)-3-methylbutanamide

Cat. No.: B291492
M. Wt: 219.32 g/mol
InChI Key: SMHVSPSGIIXDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Isopropylphenyl)-3-methylbutanamide is a substituted butanamide derivative characterized by a 3-methylbutanamide backbone and a 2-isopropylphenyl group attached to the nitrogen atom. Structurally similar compounds, such as N-(4-aminophenyl)-3-methylbutanamide () and 2-acetyl-3-methyl-N-phenylbutanamide (), highlight the role of substituents on the phenyl ring and the butanamide chain in modulating chemical reactivity, solubility, and biological activity . The 2-isopropyl group likely enhances lipophilicity compared to other substituents, influencing pharmacokinetic parameters like membrane permeability.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-methyl-N-(2-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C14H21NO/c1-10(2)9-14(16)15-13-8-6-5-7-12(13)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,15,16)

InChI Key

SMHVSPSGIIXDNN-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=CC=C1C(C)C

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Selected Butanamide Derivatives

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Source
N-(2-Isopropylphenyl)-3-methylbutanamide* 2-isopropyl ~233.3 (estimated) 3-methylbutanamide N/A Inference
N-(3’,4’-Dichlorophenyl)-3-methylbutanamide (Compound 115) 3’,4’-dichloro 301.2 Acetylthio, 3-methyl 69%
N-(4’-Methoxyphenyl)-3-methylbutanamide (Compound 116) 4’-methoxy 265.3 Acetylthio, 3-methyl 92%
N-(4-Aminophenyl)-3-methylbutanamide 4-amino 206.3 Amino, 3-methyl N/A
2-Acetyl-3-methyl-N-phenylbutanamide Phenyl 233.3 Acetyl, 3-methyl N/A

*Estimated based on analogs.

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